molecular formula C26H24N4O2 B11386167 4-(4-ethylphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(4-ethylphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11386167
M. Wt: 424.5 g/mol
InChI Key: HSWXXPDCRALNGK-UHFFFAOYSA-N
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Description

4-(4-ETHYLPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-[(PYRIDIN-3-YL)METHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ETHYLPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-[(PYRIDIN-3-YL)METHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolo[3,4-c]pyrazole core, followed by the introduction of the various substituents through a series of coupling reactions and functional group transformations. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that are cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and green chemistry principles can be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-(4-ETHYLPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-[(PYRIDIN-3-YL)METHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Aromatic substitution reactions can occur on the phenyl and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens and nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of a nitro group will produce an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its mechanism of action and therapeutic potential.

Medicine

In medicinal chemistry, 4-(4-ETHYLPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-[(PYRIDIN-3-YL)METHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE may be studied for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the treatment of various diseases.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its structural features make it suitable for applications in areas such as electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 4-(4-ETHYLPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-[(PYRIDIN-3-YL)METHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The pathways involved in these interactions can be complex and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-METHYLPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-[(PYRIDIN-3-YL)METHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
  • 4-(4-ETHYLPHENYL)-3-(2-HYDROXY-5-ETHYLPHENYL)-5-[(PYRIDIN-3-YL)METHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE

Uniqueness

The uniqueness of 4-(4-ETHYLPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-[(PYRIDIN-3-YL)METHYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its specific combination of substituents and the resulting structural features

Properties

Molecular Formula

C26H24N4O2

Molecular Weight

424.5 g/mol

IUPAC Name

4-(4-ethylphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(pyridin-3-ylmethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C26H24N4O2/c1-3-17-7-9-19(10-8-17)25-22-23(20-13-16(2)6-11-21(20)31)28-29-24(22)26(32)30(25)15-18-5-4-12-27-14-18/h4-14,25,31H,3,15H2,1-2H3,(H,28,29)

InChI Key

HSWXXPDCRALNGK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CN=CC=C4)NN=C3C5=C(C=CC(=C5)C)O

Origin of Product

United States

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